molecular formula C20H18F3N3O3S B2568446 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-47-5

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2568446
CAS No.: 2034392-47-5
M. Wt: 437.44
InChI Key: FGKLNTDXZIIRQO-UHFFFAOYSA-N
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Description

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fascinating compound with a highly intricate structure that integrates components from various chemical families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multistep process that requires precise control over reaction conditions. The starting materials often include 3-(trifluoromethyl)benzaldehyde, piperidine, and thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Initial steps typically involve the formation of intermediate compounds through a series of reactions like acetylation and condensation. Detailed reaction conditions such as solvent choice, temperature control, and catalytic agents are crucial for ensuring high yields and purity.

Industrial Production Methods

Industrial-scale synthesis might employ more streamlined methods with improved efficiency and reduced environmental impact. This could involve automated reaction systems, green chemistry principles, and optimization of reagent quantities to ensure scalability and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions where specific functional groups are transformed into their oxidized forms.

  • Reduction: Conversely, reduction reactions may be employed to convert certain moieties into reduced states.

  • Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitution, can occur at various positions within the compound's structure.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents, temperature, and pH, are meticulously controlled to direct the reaction towards the desired products.

Major Products Formed

The major products formed from these reactions vary depending on the conditions and reagents used. For instance, oxidation might yield carboxylated derivatives, while reduction could produce amine-containing products. Substitution reactions could result in a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model system for studying complex molecular interactions and reaction mechanisms. It can also act as a precursor or intermediate in the synthesis of other compounds.

Biology

Biologically, this compound has potential applications in the study of cellular pathways and interactions. Its unique structure might make it suitable for use as a probe in biological assays or as a lead compound in drug discovery efforts.

Medicine

In medicine, it holds promise for therapeutic applications. Researchers might explore its potential as an active pharmaceutical ingredient (API) for treating specific diseases or conditions.

Industry

In industrial contexts, the compound's stability and reactivity could be leveraged in the development of new materials or chemical processes. It may also be used in the formulation of specialty chemicals or advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or cellular pathways. The precise mechanism involves binding to specific sites, altering conformations, or inhibiting/enhancing biological functions. Pathways influenced by this compound could include signaling cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidines and piperidine derivatives. What sets 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications where similar compounds might fall short.

List of Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives

  • Piperidine-based molecules

  • Trifluoromethyl-substituted phenyl compounds

That's a snapshot of the compound this compound. Feel free to dive deeper into any of these sections, and let's keep exploring!

Properties

IUPAC Name

3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)13-3-1-2-12(10-13)11-16(27)25-7-4-14(5-8-25)26-18(28)17-15(6-9-30-17)24-19(26)29/h1-3,6,9-10,14H,4-5,7-8,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKLNTDXZIIRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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